5-Phenyl-1H-indazole

Vue d'ensemble

Description

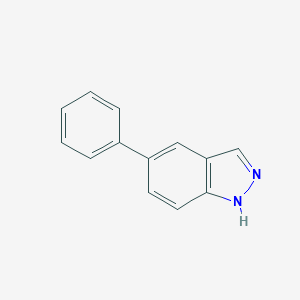

5-Phenyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are characterized by a fused ring system consisting of a benzene ring and a pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method is the reaction of ortho-fluorobenzaldehyde with phenylhydrazine, followed by cyclization to form the indazole ring . Another approach involves the use of ortho-aminobenzaldehydes and hydrazine under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions. For instance, a copper acetate-catalyzed synthesis using oxygen as the terminal oxidant has been described . This method provides good yields and minimizes the formation of byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Phenyl-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, often using reagents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Antitumor Activity

5-Phenyl-1H-indazole derivatives have shown promising antitumor activity through various mechanisms. Research indicates that these compounds can inhibit specific kinases associated with cancer progression.

- Polo-like Kinase 4 (PLK4) Inhibition : A series of indazole derivatives were synthesized that acted as potent PLK4 inhibitors, demonstrating single-digit nanomolar activity. Notably, compound 81c (CFI-400945) effectively inhibited HCT116 colon cancer growth in mouse models, marking it as a potential clinical candidate for cancer therapy .

- Fibroblast Growth Factor Receptors (FGFRs) : Several studies have focused on this compound derivatives as FGFR inhibitors. For instance, compound 105 was identified as a potent pan-FGFR inhibitor with IC50 values ranging from 0.9 to 6.1 nM across different FGFR subtypes. This compound also demonstrated significant tumor growth inhibition in xenograft models .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been explored against various pathogens, including fungi and bacteria.

- Anticandidal Activity : A study evaluated the anticandidal efficacy of 3-phenyl-1H-indazole derivatives against strains such as Candida albicans and Candida glabrata. Compound 10g , featuring an N,N-diethylcarboxamide substituent, exhibited the highest activity against both susceptible and resistant strains . The minimum inhibitory concentrations (MICs) of these compounds highlight their potential as new antifungal agents.

Anti-inflammatory Properties

Research has also indicated that this compound derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Mechanism of Action : The anti-inflammatory effects are hypothesized to result from the inhibition of specific pathways involved in inflammation. Further studies are needed to elucidate the precise molecular mechanisms through which these compounds exert their effects.

Data Summary

The following table summarizes key findings regarding the applications of this compound derivatives:

Case Studies

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

- Cancer Therapy : The clinical candidate CFI-400945 has shown significant promise in preclinical trials for colon cancer treatment, demonstrating effective tumor growth inhibition in vivo.

- Fungal Infections : The promising results against Candida species suggest that further development of indazole derivatives could lead to new treatments for fungal infections, particularly those resistant to current therapies.

Mécanisme D'action

The mechanism of action of 5-Phenyl-1H-indazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tyrosine-protein kinase JAK2, which plays a role in various signaling pathways . This inhibition can lead to the modulation of cellular processes such as proliferation and apoptosis.

Comparaison Avec Des Composés Similaires

1H-Indazole: Lacks the phenyl group at the 5-position, making it less hydrophobic.

2H-Indazole: Differently substituted, leading to variations in reactivity and biological activity.

5-Phenyl-2H-indazole: Similar structure but with different electronic properties due to the position of the nitrogen atom.

Uniqueness: 5-Phenyl-1H-indazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for drug development, offering opportunities for the design of selective inhibitors and other therapeutic agents .

Activité Biologique

5-Phenyl-1H-indazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indazole family, which has been recognized for its significant role in drug discovery. Indazoles are known for their structural diversity and ability to interact with various biological targets, making them valuable in developing new therapeutic agents.

Synthesis

The synthesis of this compound typically involves cyclization reactions of phenylhydrazine with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, a study found that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL . This suggests that this compound could serve as a scaffold for developing new antifungal and antibacterial agents.

Anticancer Properties

Indazoles, including this compound, have shown promising anticancer activities. In vitro studies have demonstrated moderate to strong antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cells. For example, one study reported IC50 values indicating significant inhibition of cell proliferation across multiple cancer types .

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HepG2 | 0.88 | Moderate |

| MCF-7 | 1.2 | Moderate |

| HCT116 | 1.5 | Moderate |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory activity. Compounds derived from this scaffold have shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Variations in substituents at the phenyl ring or alterations in the indazole core can enhance or diminish its pharmacological effects. For instance, compounds with electron-donating groups on the phenyl ring often exhibit improved activity against specific biological targets .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Antimicrobial Study : A derivative was tested against MRSA and demonstrated an MIC of 0.25 µg/mL, showing no cytotoxicity towards human cells.

- Anticancer Evaluation : A series of indazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines, revealing that some compounds had IC50 values comparable to established chemotherapeutics .

- Anti-inflammatory Research : Investigations into the anti-inflammatory properties indicated that certain derivatives could inhibit pro-inflammatory cytokines in vitro.

Propriétés

IUPAC Name |

5-phenyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHTYMOOIFVIJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570389 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185316-58-9 | |

| Record name | 5-Phenyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.